molecular formula C15H17NO B226584 2-(4-Methoxyphenyl)-2-phenylethanamine

2-(4-Methoxyphenyl)-2-phenylethanamine

Cat. No. B226584
M. Wt: 227.3 g/mol
InChI Key: RZIUXULLPNOGIY-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

To prewashed (3× water, 3×MeOH) RaNi (0.40 g) in MeOH (10 mL) was added 1-methoxy-4-(2-nitro-1-phenylethyl)benzene (0.188 g, 0.73 mmol), then shaken under H2 atmosphere (35 psi) in Parr shaker overnight. The reaction was filtered through Celite, washed with MeOH. The filtrate was concentrated to afford the product (155 mg, 94%) as a solid: 1H NMR (400 MHz, CDCl3) δ ppm 7.11-7.36 (7H, m), 6.79-6.89 (2H, m), 4.21 1H, (t, J=7.45 Hz), 3.76 (3H, s), 3.24 (2H, d, J=8.84 Hz).
Name
1-methoxy-4-(2-nitro-1-phenylethyl)benzene
Quantity
0.188 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][N+:11]([O-])=O)=[CH:5][CH:4]=1>CO.[Ni]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][NH2:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
1-methoxy-4-(2-nitro-1-phenylethyl)benzene
Quantity
0.188 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C1=CC=CC=C1
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
shaken under H2 atmosphere (35 psi) in Parr shaker overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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